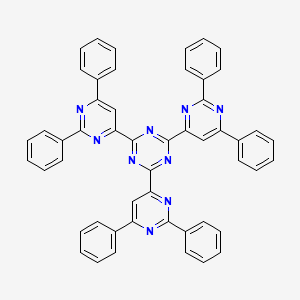
2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes three pyrimidine rings attached to a central triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine typically involves multicomponent reactions. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocycles, including pyrimidines, through annulated processes .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar multicomponent reactions. The use of microwave irradiation and Lewis acids ensures high yields and efficient synthesis. The process can be optimized by adjusting reaction times, temperatures, and the concentration of reactants to achieve the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, including luminescent and optical materials.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine involves its interaction with molecular targets through its pyrimidine rings. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Similar triazine core but with pyridyl groups instead of diphenylpyrimidinyl groups.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Another triazine derivative with pyridyl groups.
Uniqueness
2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine is unique due to the presence of diphenyl groups on the pyrimidine rings, which enhances its stability and potential for various applications. The combination of triazine and pyrimidine rings provides a versatile platform for further functionalization and application in diverse fields .
Properties
CAS No. |
645399-27-5 |
|---|---|
Molecular Formula |
C51H33N9 |
Molecular Weight |
771.9 g/mol |
IUPAC Name |
2,4,6-tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine |
InChI |
InChI=1S/C51H33N9/c1-7-19-34(20-8-1)40-31-43(55-46(52-40)37-25-13-4-14-26-37)49-58-50(44-32-41(35-21-9-2-10-22-35)53-47(56-44)38-27-15-5-16-28-38)60-51(59-49)45-33-42(36-23-11-3-12-24-36)54-48(57-45)39-29-17-6-18-30-39/h1-33H |
InChI Key |
YYGWFRBTZSVLNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=NC(=NC(=N4)C5=NC(=NC(=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=NC(=NC(=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















